An In-depth Technical Guide to (2-chloro-5-methylphenoxy)acetic acid: Chemical Properties and Structure
An In-depth Technical Guide to (2-chloro-5-methylphenoxy)acetic acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-chloro-5-methylphenoxy)acetic acid is a synthetic organic compound belonging to the class of phenoxyacetic acids. This guide provides a detailed overview of its chemical properties, structure, and known biological activities. While specific experimental data for this particular isomer is limited in publicly available literature, this document compiles the available information and draws upon data from the broader class of chlorophenoxyacetic acid herbicides to provide a comprehensive technical resource. This compound is identified by the CAS numbers 1556-00-9 and 25141-38-2 .[1][2][3]
Chemical Structure and Properties
The chemical structure of (2-chloro-5-methylphenoxy)acetic acid consists of a phenoxy group substituted with a chlorine atom at the 2-position and a methyl group at the 5-position. An acetic acid moiety is connected to the phenyl ring via an ether linkage.
Chemical Structure
Caption: 2D Chemical Structure of (2-chloro-5-methylphenoxy)acetic acid.
Physicochemical Properties
Quantitative experimental data for (2-chloro-5-methylphenoxy)acetic acid is not extensively reported. The following table summarizes the available information.[1][4][5]
| Property | Value | Source |
| Molecular Formula | C₉H₉ClO₃ | [1][4][5] |
| Molecular Weight | 200.62 g/mol | [1][4][5] |
| Physical Form | Solid | [4] |
| Purity | 96% | [4] |
| SMILES | CC1=CC(Cl)=C(OCC(O)=O)C=C1 | [5] |
| InChI | InChI=1S/C9H9ClO3/c1-6-2-3-7(10)8(4-6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | [4] |
| InChI Key | JEJIBWJTYHKGFO-UHFFFAOYSA-N |
Experimental Protocols
General Synthesis of Phenoxyacetic Acids
A common method for synthesizing phenoxyacetic acids is through the Williamson ether synthesis. This involves the reaction of a substituted phenol with a salt of chloroacetic acid in an alkaline medium.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of (2-chloro-5-methylphenoxy)acetic acid.
Methodology:
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Deprotonation of Phenol: 2-chloro-5-methylphenol is dissolved in an aqueous solution of sodium hydroxide to form the corresponding sodium phenoxide.
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Nucleophilic Substitution: A solution of sodium chloroacetate is added to the phenoxide solution.
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Reaction: The mixture is heated to facilitate the nucleophilic substitution reaction, where the phenoxide ion displaces the chloride ion from the chloroacetate.
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Acidification: After the reaction is complete, the solution is cooled and acidified with a strong acid (e.g., HCl) to precipitate the (2-chloro-5-methylphenoxy)acetic acid product.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
General Analytical Method: High-Performance Liquid Chromatography (HPLC)
A general reverse-phase HPLC method can be used for the analysis of (2-methylphenoxy)acetic acid and can be adapted for its chlorinated derivatives.[6]
Methodology:
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Column: A C18 reverse-phase column is typically used.
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Mobile Phase: A mixture of acetonitrile and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) to ensure the analyte is in its protonated form.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 230 nm or 280 nm.
-
Quantification: A calibration curve is generated using standards of known concentrations to quantify the analyte in a sample.
Biological Activity and Signaling Pathways
While specific studies on the biological activity of (2-chloro-5-methylphenoxy)acetic acid are limited, its structural similarity to other chlorophenoxyacetic acid herbicides suggests it may exhibit similar mechanisms of action. Furthermore, one source indicates potential anticancer activity.
Herbicidal Activity: Synthetic Auxin Mechanism
Chlorophenoxyacetic acids are well-known herbicides that act as synthetic auxins.[7] They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, ultimately causing death in susceptible broadleaf plants.[7]
The signaling pathway for auxin and synthetic auxins involves the following key components:
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TIR1/AFB Receptors: Auxin binds to a co-receptor complex formed by an F-box protein (like TRANSPORT INHIBITOR RESPONSE 1 - TIR1) and an Aux/IAA transcriptional repressor.[8]
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SCF Complex: This binding event promotes the ubiquitination of the Aux/IAA repressor by an SCF (Skp-Cullin-F-box) E3 ubiquitin ligase complex.[8]
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Proteasomal Degradation: The ubiquitinated Aux/IAA protein is then targeted for degradation by the 26S proteasome.[8]
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Gene Expression: The degradation of the Aux/IAA repressor releases Auxin Response Factors (ARFs), which are transcription factors that can then activate the expression of auxin-responsive genes, leading to various physiological responses, including uncontrolled growth.[8]
Caption: Proposed auxin-like signaling pathway for (2-chloro-5-methylphenoxy)acetic acid.
Potential Anticancer Activity: Induction of Apoptosis via Reactive Oxygen Species (ROS)
One report suggests that 2-(5-chloro-2-methylphenoxy)acetic acid can induce apoptosis and inhibit cell growth in breast cancer cells.[5] The proposed mechanism involves interaction with reactive oxygen species (ROS), leading to DNA damage.[5] This aligns with known mechanisms where excessive ROS can trigger the intrinsic apoptotic pathway.
The intrinsic apoptosis pathway is initiated by cellular stress, such as DNA damage or an overload of ROS. Key steps include:
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Mitochondrial Outer Membrane Permeabilization (MOMP): Pro-apoptotic proteins like Bax and Bak are activated, leading to the formation of pores in the mitochondrial outer membrane.
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Cytochrome c Release: This allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.
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Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, which then recruits pro-caspase-9 to form the apoptosome.
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Caspase Cascade Activation: The apoptosome activates caspase-9, which in turn activates executioner caspases like caspase-3.
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Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation and cell death.
Caption: Proposed ROS-mediated intrinsic apoptosis pathway for (2-chloro-5-methylphenoxy)acetic acid.
Conclusion
(2-chloro-5-methylphenoxy)acetic acid is a member of the chlorophenoxyacetic acid class of compounds. While specific data for this isomer is not abundant, its structural characteristics suggest potential applications as a herbicide, acting as a synthetic auxin. Preliminary information also points towards a potential for inducing apoptosis in cancer cells through the generation of reactive oxygen species. Further research is warranted to fully elucidate the specific chemical and biological properties of this compound, including detailed experimental validation of its synthesis, purification, and mechanisms of action. This guide serves as a foundational resource for scientists and researchers interested in exploring the potential of (2-chloro-5-methylphenoxy)acetic acid in various fields of study.
References
- 1. 1556-00-9 | MFCD03422200 | (2-Chloro-5-methyl-phenoxy)-acetic acid [aaronchem.com]
- 2. 1556-00-9|2-(2-Chloro-5-methylphenoxy)acetic acid|BLD Pharm [bldpharm.com]
- 3. scbt.com [scbt.com]
- 4. 2-(5-Chloro-2-Methylphenoxy)Acetic Acid | CymitQuimica [cymitquimica.com]
- 5. biosynth.com [biosynth.com]
- 6. (2-Methylphenoxy)acetic acid | SIELC Technologies [sielc.com]
- 7. Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Auxin Activity: Past, present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
